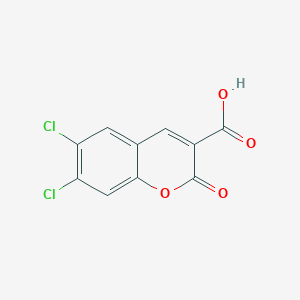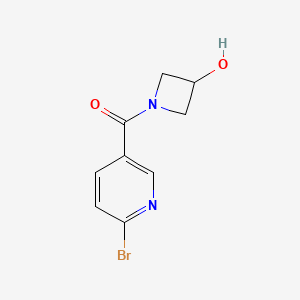
6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid typically involves the chlorination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6 and 7 positions. Common reagents used in this synthesis include thionyl chloride and phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in dihydro derivatives .
Scientific Research Applications
6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 2-Oxo-2H-chromene-6-carboxylic acid
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 6,8-Dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Comparison: While these compounds share a similar chromene backbone, 6,7-Dichloro-2-oxo-2H-chromene-3-carboxylic Acid is unique due to its specific chlorination pattern at the 6 and 7 positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H4Cl2O4 |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
6,7-dichloro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4Cl2O4/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3H,(H,13,14) |
InChI Key |
GDGAUSHWDKPMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)



![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)


![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)

![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)


